molecular formula C17H12N2S B5716369 4-(Quinolin-2-ylsulfanylmethyl)benzonitrile

4-(Quinolin-2-ylsulfanylmethyl)benzonitrile

Cat. No.: B5716369
M. Wt: 276.4 g/mol
InChI Key: NAEMIEOREYYEEG-UHFFFAOYSA-N
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Description

4-(Quinolin-2-ylsulfanylmethyl)benzonitrile is a chemical compound that features a quinoline moiety attached to a benzonitrile group via a sulfanylmethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-ylsulfanylmethyl)benzonitrile typically involves the reaction of quinoline derivatives with benzonitrile derivatives. One common method involves the use of a sulfanylmethylating agent to introduce the sulfanylmethyl group between the quinoline and benzonitrile moieties. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-2-ylsulfanylmethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-(Quinolin-2-ylsulfanylmethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-ylsulfanylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, which can lead to a range of biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(quinolin-2-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S/c18-11-13-5-7-14(8-6-13)12-20-17-10-9-15-3-1-2-4-16(15)19-17/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEMIEOREYYEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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